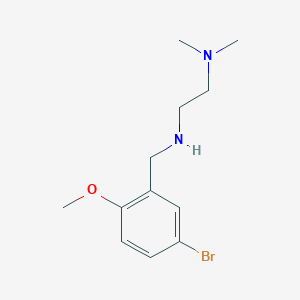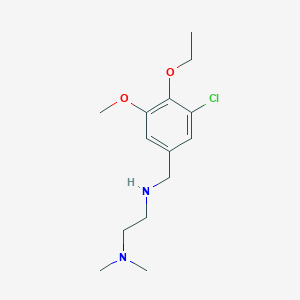![molecular formula C18H20N2 B503902 N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine](/img/structure/B503902.png)
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropanamine group attached to a carbazole moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopropanamine. The process begins with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is achieved by treating 9-ethylcarbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions . The resulting aldehyde is then reacted with cyclopropanamine in the presence of a suitable catalyst, such as acetic acid, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under appropriate conditions, such as in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells . This activation involves the phosphorylation of p53 and subsequent upregulation of caspase activities, which are crucial for the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine
- N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine is unique due to its specific structural features, such as the presence of a cyclopropanamine group attached to the carbazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H20N2 |
|---|---|
Molekulargewicht |
264.4g/mol |
IUPAC-Name |
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C18H20N2/c1-2-20-17-6-4-3-5-15(17)16-11-13(7-10-18(16)20)12-19-14-8-9-14/h3-7,10-11,14,19H,2,8-9,12H2,1H3 |
InChI-Schlüssel |
GFCXIVYBUDKYLJ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CNC3CC3)C4=CC=CC=C41 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)CNC3CC3)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzyloxy)-5-chlorobenzyl]cyclopropanamine](/img/structure/B503821.png)

![N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503825.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine](/img/structure/B503826.png)
![N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503827.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine](/img/structure/B503830.png)
![N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine](/img/structure/B503831.png)
![N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B503832.png)

![2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-1-phenylethanol](/img/structure/B503836.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B503838.png)
![2-[([1,1'-Biphenyl]-4-ylmethyl)amino]-1-phenyl-1-propanol](/img/structure/B503839.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503843.png)
